molecular formula C13H21NO2 B12112405 2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- CAS No. 112169-38-7

2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-

Katalognummer: B12112405
CAS-Nummer: 112169-38-7
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: BUKXYRXXXUCVFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- typically involves multiple steps. One common method includes the reaction of isobutene, chlorine, and methyl cyanide to form an intermediate, which is then hydrolyzed to produce the desired compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to be cost-effective and efficient, ensuring that the final product meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The reaction conditions typically involve specific temperatures, pressures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different alcohols or ketones, while reduction could produce various amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- include:

  • 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-
  • 2-Amino-2-methyl-1-propanol
  • 1-Propanol, 3-amino-

Uniqueness

What sets 2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- apart from these similar compounds is its unique structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

112169-38-7

Molekularformel

C13H21NO2

Molekulargewicht

223.31 g/mol

IUPAC-Name

1-amino-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C13H21NO2/c1-9(2)13-5-4-12(6-10(13)3)16-8-11(15)7-14/h4-6,9,11,15H,7-8,14H2,1-3H3

InChI-Schlüssel

BUKXYRXXXUCVFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCC(CN)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.